

A Comparative Guide to the Selectivity of c-Met Kinase Inhibitors

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Compound of Interest

Compound Name: *c-Met-IN-18*

Cat. No.: *B15575265*

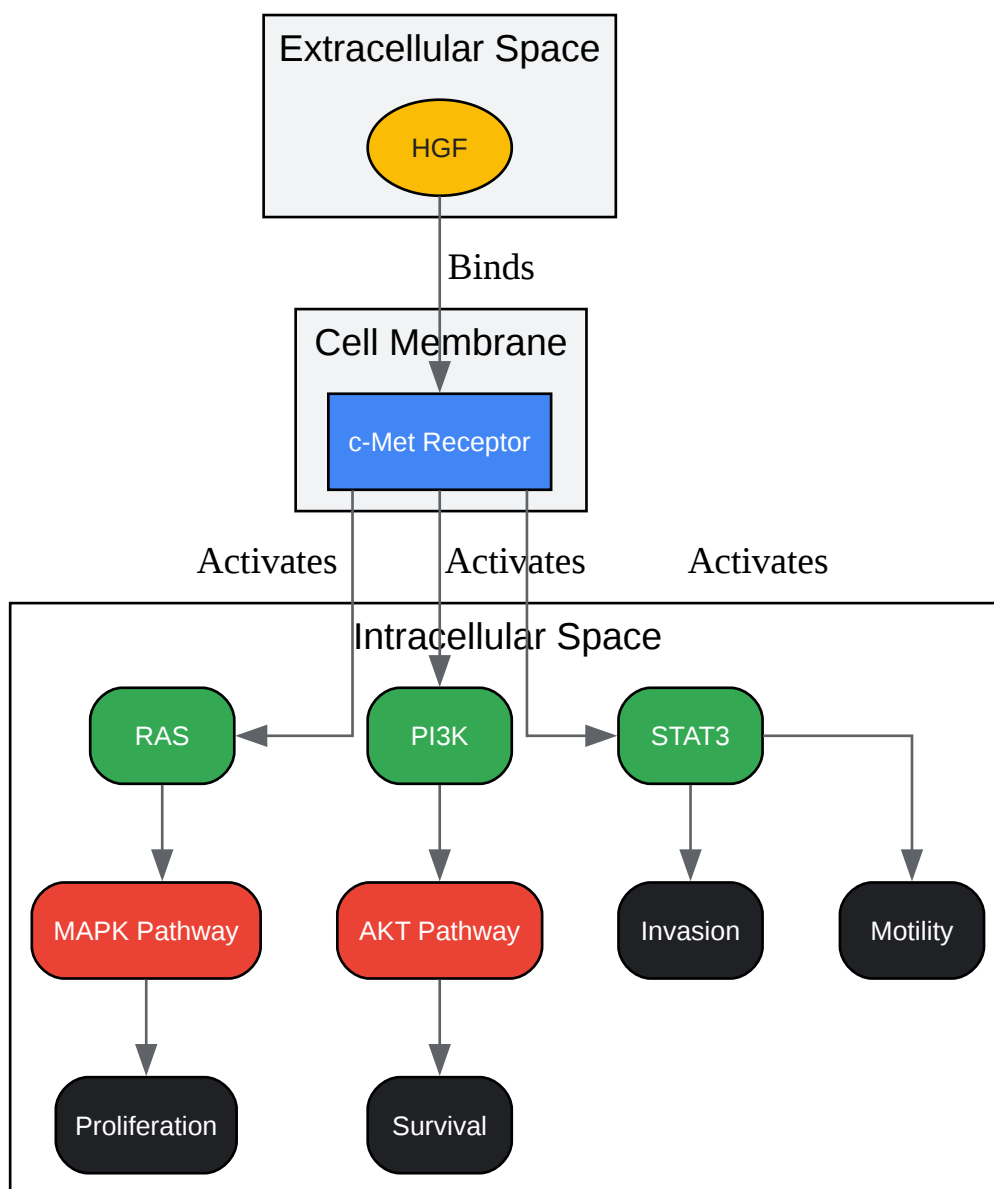
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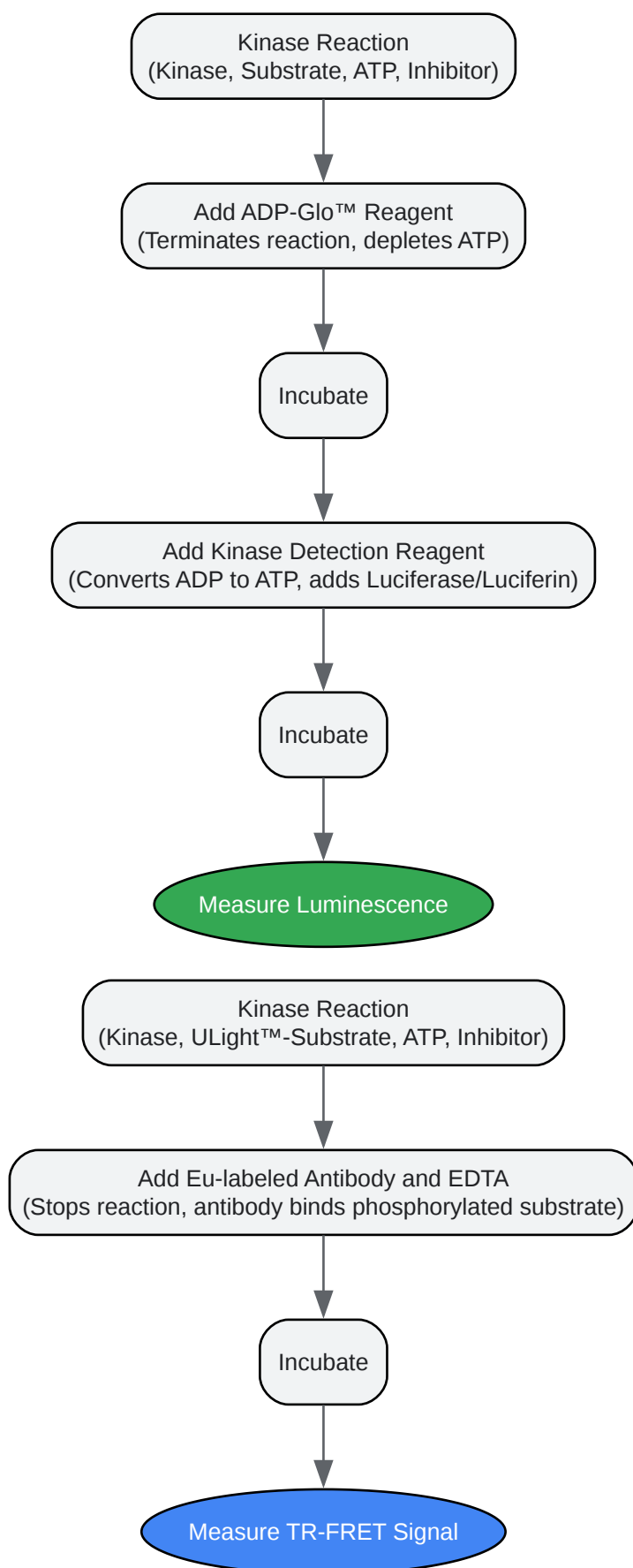
For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a crucial component of the HGF/c-Met signaling pathway, is a validated therapeutic target in oncology. Its aberrant activation is implicated in the progression of numerous cancers, driving tumor growth, invasion, and metastasis. Consequently, the development of selective c-Met inhibitors is a significant focus of cancer drug discovery. This guide provides a comparative overview of the selectivity profiles of representative c-Met inhibitors against other kinases, supported by experimental data and detailed methodologies.

c-Met Signaling Pathway

The hepatocyte growth factor (HGF) is the exclusive ligand for the c-Met receptor.[1][2] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, regulate essential cellular processes such as proliferation, survival, motility, and invasion.[2] Dysregulation of this pathway is a critical factor in the development and progression of many cancers.[3][4]





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